molecular formula C13H13NOS3 B1335695 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 122246-15-5

6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B1335695
CAS No.: 122246-15-5
M. Wt: 295.5 g/mol
InChI Key: TUUWVDUMWZBPRC-UHFFFAOYSA-N
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Description

6-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a quinoline core fused with a dithiolo ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 6-methoxy-2-methylquinoline with carbon disulfide and a base, followed by cyclization to form the dithiolo ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or dithiolo ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or dithiolo ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Lacks the methoxy group, which may affect its reactivity and biological activity.

    6-Methoxyquinoline: Does not contain the dithiolo ring, resulting in different chemical properties and applications.

    4,4-Dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline: Similar structure but without the thione group, leading to different reactivity.

Uniqueness

The presence of both the methoxy group and the dithiolo ring in 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione imparts unique chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS3/c1-13(2)11-9(12(16)18-17-11)7-5-4-6-8(15-3)10(7)14-13/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUWVDUMWZBPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(N1)C(=CC=C3)OC)C(=S)SS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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